

# The Discovery and Enduring Significance of Alanine Aminotransferase: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Aminotransferase, alanine

Cat. No.: B12087391

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Alanine aminotransferase (ALT), an enzyme central to amino acid metabolism, has become an indispensable biomarker in clinical diagnostics and drug development. Initially characterized in the mid-20th century, its journey from a newly identified transaminase to a primary indicator of liver health is a testament to the evolution of clinical enzymology. This technical guide provides an in-depth exploration of the discovery and historical background of ALT, detailing the seminal experimental protocols that first quantified its activity and the foundational quantitative data that established its clinical utility. Through a meticulous review of the pioneering research, this document offers a comprehensive resource for understanding the origins of this critical biomarker.

## Introduction: The Dawn of Clinical Enzymology

The mid-20th century marked a transformative period in diagnostic medicine with the burgeoning field of clinical enzymology. Scientists began to recognize that enzymes, typically confined within cells, could leak into the bloodstream as a consequence of tissue damage, thereby serving as markers of disease. It was within this context of scientific inquiry that alanine aminotransferase, then known as serum glutamate-pyruvate transaminase (SGPT), was first identified and characterized.

## The Seminal Discoveries of the 1950s

The year 1955 was pivotal in the history of ALT. Two independent research groups, one in the United States and another in Italy, published findings that would lay the groundwork for the clinical use of this enzyme.

### Karmen and Colleagues: A Spectrophotometric Approach

A pivotal moment in the history of ALT was the work of Arthur Karmen, Felix Wróblewski, and John LaDue.<sup>[1]</sup> Their research, initially aimed at identifying enzymatic markers for myocardial infarction, led to the discovery that both aspartate aminotransferase (AST) and ALT were significantly elevated in various disease states, most notably in liver disease.<sup>[1]</sup> They developed a novel spectrophotometric assay to measure the activity of these transaminases in human blood.<sup>[1]</sup>

### De Ritis and Co-workers: Confirming the Clinical Significance in Viral Hepatitis

Contemporaneously, F. De Ritis and his colleagues in Italy were investigating transaminase activity in patients with viral hepatitis. Their research independently confirmed the significant elevation of SGPT in this condition, further solidifying its potential as a diagnostic marker for liver damage.

## Early Methodologies for ALT Determination

The ability to reliably measure ALT activity in serum was crucial for its adoption into clinical practice. Two primary methods emerged in the early years, each with its own distinct protocol.

### The Karmen Spectrophotometric Method

The method developed by Karmen and his team was a kinetic assay that ingeniously coupled the transamination reaction to the oxidation of NADH, which could be measured spectrophotometrically.<sup>[1]</sup> This represented a significant advancement in enzyme activity measurement.

Experimental Protocol: Karmen's Spectrophotometric Assay for Transaminase Activity

- Principle: The transamination of L-alanine and  $\alpha$ -ketoglutarate to pyruvate and L-glutamate by ALT is coupled to a second reaction. In this indicator reaction, the pyruvate is reduced to lactate by lactate dehydrogenase (LDH), with the simultaneous oxidation of reduced nicotinamide adenine dinucleotide (NADH) to NAD<sup>+</sup>. The rate of decrease in absorbance at 340 nm, due to the oxidation of NADH, is directly proportional to the ALT activity.
- Reagents:
  - Phosphate buffer (pH 7.4)
  - L-alanine solution
  - $\alpha$ -ketoglutarate solution
  - NADH solution
  - Lactate dehydrogenase (LDH) enzyme solution
  - Serum sample
- Procedure:
  - A solution containing phosphate buffer, L-alanine, and NADH was prepared in a quartz cuvette.
  - The serum sample was added to the cuvette, and the mixture was incubated to allow for the consumption of endogenous pyruvate.
  - The reaction was initiated by the addition of  $\alpha$ -ketoglutarate.
  - The change in absorbance at 340 nm was measured over several minutes using a spectrophotometer.
  - The rate of absorbance change was used to calculate the enzyme activity in units per milliliter of serum.

## The Reitman-Frankel Colorimetric Method

In 1957, Stanley Reitman and Sam Frankel introduced a colorimetric method that provided a simpler and more accessible alternative to the spectrophotometric assay.<sup>[2]</sup> This end-point assay relied on the reaction of the pyruvate produced with 2,4-dinitrophenylhydrazine (DNPH) to form a colored hydrazone.

#### Experimental Protocol: Reitman-Frankel Colorimetric Assay for SGPT Activity

- Principle: The pyruvate formed from the transamination reaction reacts with 2,4-dinitrophenylhydrazine (DNPH) to form a pyruvate-2,4-dinitrophenylhydrazone. In an alkaline solution, this hydrazone develops a stable color, the intensity of which is proportional to the amount of pyruvate produced and thus to the SGPT activity.
- Reagents:
  - Buffered substrate solution (containing L-alanine and  $\alpha$ -ketoglutarate in phosphate buffer, pH 7.4)
  - 2,4-dinitrophenylhydrazine (DNPH) solution in HCl
  - 0.4 N Sodium hydroxide (NaOH) solution
  - Serum sample
- Procedure:
  - The buffered substrate was pre-incubated to the reaction temperature (e.g., 37°C).
  - The serum sample was added to the substrate, and the mixture was incubated for a defined period (e.g., 30 minutes).
  - The DNPH solution was added to stop the enzymatic reaction and to initiate the color-forming reaction with the pyruvate.
  - After a further incubation period, the NaOH solution was added to develop the color.
  - The absorbance of the solution was measured at approximately 505 nm against a reagent blank.

- The enzyme activity was determined by reference to a standard curve prepared with known concentrations of pyruvate.

## Quantitative Data from Early Investigations

The early studies provided the first quantitative evidence of the dramatic increase in serum ALT levels in patients with liver disease compared to healthy individuals.

Table 1: Serum Glutamic-Pyruvic Transaminase (SGPT) Activity in Healthy Adults and Patients with Liver Disease (Data extracted from Karmen et al., 1955)[[1](#)]

| Group                | Number of Subjects | Mean SGPT Activity (units/mL) | Range of SGPT Activity (units/mL) |
|----------------------|--------------------|-------------------------------|-----------------------------------|
| Normal Adults        | 50                 | 16                            | 5 - 35                            |
| Acute Hepatitis      | 10                 | >200                          | 150 - 1500+                       |
| Cirrhosis            | 8                  | 85                            | 40 - 200                          |
| Obstructive Jaundice | 5                  | 110                           | 60 - 250                          |

## The Alanine Cycle and Metabolic Significance

ALT plays a crucial role in intermediary metabolism, particularly in the alanine cycle (also known as the Cahill cycle). This intercellular pathway facilitates the transport of nitrogen from muscle to the liver in a non-toxic form. In muscle, amino groups from the breakdown of amino acids are transferred to pyruvate to form alanine, a reaction catalyzed by ALT. The alanine is then released into the bloodstream and transported to the liver. In the liver, ALT catalyzes the reverse reaction, converting alanine back to pyruvate, which can then be used for gluconeogenesis, while the amino group is shuttled into the urea cycle for excretion.







**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Transaminase activity in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A colorimetric method for the determination of serum glutamic oxalacetic and glutamic pyruvic transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Enduring Significance of Alanine Aminotransferase: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12087391#discovery-and-historical-background-of-alanine-aminotransferase>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

